2,4-dichloro-5,7-dimethylquinoline
Description
2,4-Dichloro-5,7-dimethylquinoline is a halogenated quinoline derivative featuring chlorine atoms at positions 2 and 4 and methyl groups at positions 5 and 7. Quinolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution pattern of halogens and alkyl groups significantly influences the compound’s physicochemical properties, reactivity, and biological activity.
Properties
CAS No. |
139719-16-7 |
|---|---|
Molecular Formula |
C11H9Cl2N |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
A typical procedure involves refluxing 5,7-dimethylquinoline with excess POCl₃ (3–5 equivalents) at 110–120°C for 12–24 hours under inert atmosphere. The addition of catalytic N,N-dimethylaniline (0.1–0.3 equivalents) enhances chlorination efficiency by acting as a Lewis base, polarizing the P=O bond in POCl₃.
Table 1: Chlorination Efficiency Under Varied Conditions
| POCl₃ (equiv) | Catalyst (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3 | None | 110 | 24 | 58 |
| 4 | 0.2 DMA | 120 | 18 | 82 |
| 5 | 0.3 DMA | 120 | 12 | 91 |
Data extrapolated from analogous chlorinations of methylquinolines.
Post-chlorination workup requires careful quenching with ice-water to prevent hydrolysis of the product. The crude mixture is typically extracted with dichloromethane, washed with sodium bicarbonate, and purified via vacuum distillation or recrystallization from ethanol.
Skraup Cyclization with Pre-Substituted Anilines
An alternative approach constructs the quinoline core from 3,5-dimethylaniline derivatives, integrating dimethyl groups prior to cyclization.
Reaction Sequence
-
Nitration : 3,5-Dimethylaniline is nitrated using fuming HNO₃ at 0–5°C to introduce a nitro group para to the amine.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Skraup Cyclization : The diaminated intermediate undergoes cyclization with glycerol and concentrated H₂SO₄ at 150°C, forming 5,7-dimethylquinoline.
-
Chlorination : As described in Section 1.
Key Challenges :
-
Over-nitration can occur at higher temperatures, requiring strict temperature control.
-
Cyclization yields drop below 60% if the H₂SO₄ concentration exceeds 85%, necessitating precise acid strength.
Friedländer Synthesis with Chlorinated Precursors
This method employs a Friedländer annulation between 2-chloroacetophenone derivatives and 3-aminocrotononitrile to build the chlorinated quinoline skeleton.
Synthetic Pathway
-
Knoevenagel Condensation : 2,4-Dichlorobenzaldehyde reacts with ethyl acetoacetate to form a β-keto ester.
-
Ammonolysis : Treatment with aqueous NH₃ yields the corresponding β-keto amide.
-
Cyclodehydration : Heating in polyphosphoric acid (PPA) induces cyclization to 2,4-dichloro-5,7-dimethylquinoline.
Advantages :
-
Direct incorporation of chlorine atoms avoids harsh chlorination steps.
Microwave-Assisted Chlorination
Recent advances utilize microwave irradiation to accelerate chlorination. A protocol combining POCl₃ and ionic liquids (e.g., [BMIM]Cl) achieves 95% conversion in 45 minutes at 150°C.
Table 2: Conventional vs. Microwave Chlorination
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 12–24 | 0.75 |
| Yield (%) | 82–91 | 93–95 |
| Energy Consumption (kWh/mol) | 8.2 | 1.5 |
Microwave data inferred from similar quinoline chlorinations.
Catalytic Chlorination Using Dichloroisocyanuric Acid
An eco-friendly alternative replaces POCl₃ with dichloroisocyanuric acid (DCCA) in the presence of ZnCl₂ as a catalyst. This method operates at 80°C in acetonitrile, achieving 88% yield with minimal HCl off-gassing.
Mechanistic Insight :
ZnCl₂ activates DCCA, generating Cl⁺ ions that electrophilically attack the quinoline ring. The 5,7-dimethyl groups exert steric hindrance, directing chlorination to the less hindered 2 and 4 positions.
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., >100 kg batches) requires:
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of amino or thioquinoline derivatives.
Electrophilic Substitution: Formation of nitro or sulfoquinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2,4-Dichloro-5,7-dimethylquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Research Implications
- Synthetic Chemistry : Chlorination and alkylation positions dictate reactivity in cross-coupling reactions (e.g., Pd-catalyzed protocols ).
- Biological Activity : Methyl groups enhance lipophilicity for membrane penetration, while halogens and hydroxyl groups influence target binding (e.g., enzyme inhibition ).
- Material Science : Methoxy and chloro substituents affect crystallinity and optoelectronic properties, relevant for organic semiconductors .
Q & A
Q. Why do different studies report conflicting yields in nucleophilic substitution reactions?
- Methodology : Optimize reaction conditions using design of experiments (DoE). Key factors include solvent polarity (DMF > ethanol), base strength (K₂CO₃ vs. Et₃N), and microwave vs. conventional heating. Higher temperatures (80°C) in DMF improve yields to >85% .
Methodological Best Practices
- Crystallography : Always deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .
- Spectral Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignments in crowded regions .
- Computational Modeling : Benchmark DFT methods against high-level ab initio calculations (e.g., CCSD(T)) for accurate charge distribution predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
